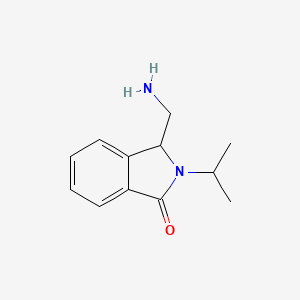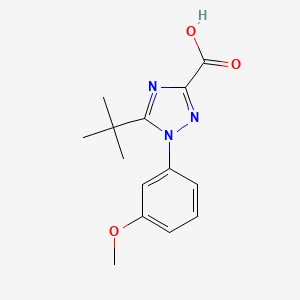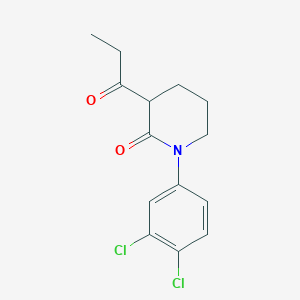
1-Bromo-2,2,3,4-tetramethylpentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2,2,3,4-tetramethylpentane is an organic compound belonging to the class of alkyl halides. It is characterized by a bromine atom attached to a highly branched carbon chain. This compound is of interest due to its unique structure and reactivity, making it a valuable subject in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-2,2,3,4-tetramethylpentane can be synthesized through the bromination of 2,2,3,4-tetramethylpentane. The reaction typically involves the use of bromine (Br₂) in the presence of a radical initiator such as light or heat to facilitate the substitution reaction. The reaction conditions must be carefully controlled to ensure selective bromination at the desired position on the carbon chain.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-2,2,3,4-tetramethylpentane primarily undergoes nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group. It can also participate in elimination reactions under certain conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium hydroxide (KOH), and other nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like water or alcohols.
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) can induce elimination reactions, leading to the formation of alkenes.
Major Products:
Substitution Reactions: The major products are typically the corresponding substituted alkanes, where the bromine atom is replaced by the nucleophile.
Elimination Reactions: The major products are alkenes formed by the removal of a hydrogen atom and the bromine atom from adjacent carbon atoms.
Applications De Recherche Scientifique
1-Bromo-2,2,3,4-tetramethylpentane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates.
Medicine: Research into halogenated compounds often explores their potential as pharmaceutical agents or as intermediates in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 1-Bromo-2,2,3,4-tetramethylpentane in chemical reactions involves the formation of a carbocation intermediate during nucleophilic substitution reactions. The bromine atom, being a good leaving group, departs from the carbon chain, allowing the nucleophile to attack the positively charged carbon atom. In elimination reactions, the base abstracts a proton from a carbon atom adjacent to the carbon bearing the bromine atom, leading to the formation of a double bond.
Comparaison Avec Des Composés Similaires
- 1-Bromo-2,2,4,4-tetramethylpentane
- 2-Bromo-2,3,4,4-tetramethylpentane
- 1-Chloro-2,2,3,4-tetramethylpentane
Comparison: 1-Bromo-2,2,3,4-tetramethylpentane is unique due to its specific branching pattern and the position of the bromine atom. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions. For instance, the position of the bromine atom can influence the stability of the carbocation intermediate formed during nucleophilic substitution, affecting the overall reaction rate and product distribution.
Propriétés
Formule moléculaire |
C9H19Br |
|---|---|
Poids moléculaire |
207.15 g/mol |
Nom IUPAC |
1-bromo-2,2,3,4-tetramethylpentane |
InChI |
InChI=1S/C9H19Br/c1-7(2)8(3)9(4,5)6-10/h7-8H,6H2,1-5H3 |
Clé InChI |
RXOOWZLVKHCYMC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C)C(C)(C)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


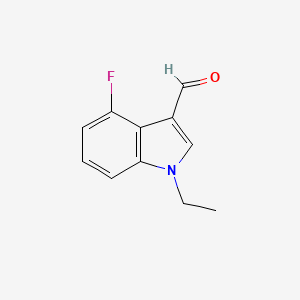
![2-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclohexan-1-amine](/img/structure/B13219023.png)

![1-[(5-Aminopentyl)oxy]-2-fluorobenzene](/img/structure/B13219031.png)
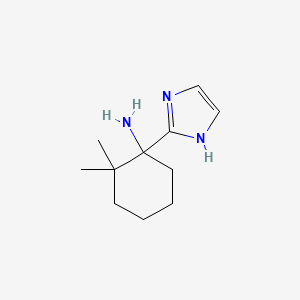

![(2R,3R)-2-(1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-3-yl)oxolane-3-carboxylic acid](/img/structure/B13219048.png)
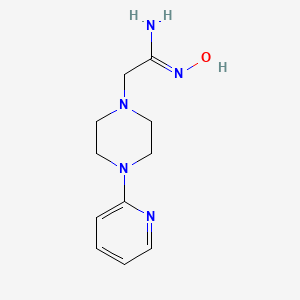

![2-Bromo-3-methoxy-5H,6H,8H-imidazo[2,1-c][1,4]oxazine](/img/structure/B13219070.png)
